4-(Acryloylamino)benzene-1-sulfonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acryloylamino)benzene-1-sulfonyl azide is an organic compound that belongs to the class of sulfonyl azides. These compounds are known for their high reactivity and versatility in various chemical reactions. The presence of both acryloyl and sulfonyl azide functional groups in the molecule makes it a valuable intermediate in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acryloylamino)benzene-1-sulfonyl azide typically involves the reaction of 4-aminobenzenesulfonyl azide with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to prevent the decomposition of the azide group .
Industrial Production Methods
This includes optimizing reaction conditions to ensure safety and efficiency, given the potentially explosive nature of sulfonyl azides .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Acryloylamino)benzene-1-sulfonyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) or potassium azide (KN3) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
4-(Acryloylamino)benzene-1-sulfonyl azide has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Acryloylamino)benzene-1-sulfonyl azide involves the generation of highly reactive intermediates such as nitrenes and carbenes. These intermediates can insert into C-H and N-H bonds, leading to the formation of new chemical bonds. The azide group can also release nitrogen gas upon thermal or photochemical activation, driving various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl azide
- Benzyl azide
- Tosyl azide
Uniqueness
4-(Acryloylamino)benzene-1-sulfonyl azide is unique due to the presence of both acryloyl and sulfonyl azide functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler azides like phenyl azide or benzyl azide .
Eigenschaften
CAS-Nummer |
847943-99-1 |
---|---|
Molekularformel |
C9H8N4O3S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
N-(4-azidosulfonylphenyl)prop-2-enamide |
InChI |
InChI=1S/C9H8N4O3S/c1-2-9(14)11-7-3-5-8(6-4-7)17(15,16)13-12-10/h2-6H,1H2,(H,11,14) |
InChI-Schlüssel |
FCBQCIICDCVIDL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.